4-[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . It consists of a pyrazole bound to a phenyl group . The molecular formula is C17H16N2O3 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol was synthesized starting from 4-methoxyaniline via the corresponding N-(4-methoxyphenyl)hydrazinecarbothioamide, followed by acylation to 2-benzoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide and cyclization .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray diffraction . The structure of the compound is likely to be crystallized in an orthorhombic system .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol was alkylated to 2-{[4-(-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one in alkaline conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the average weight of 4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol is 296.3205 .Scientific Research Applications
Antimicrobial Activities
Some novel triazole derivatives, including those related to the specified compound, have been synthesized and screened for their antimicrobial activities. These compounds have demonstrated good to moderate activities against various microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007).
Polymer Modification for Medical Applications
Radiation-induced polyvinyl alcohol/acrylic acid hydrogels modified through condensation reactions with various amines, including structures related to the specified compound, have shown increased swelling properties and thermal stability. These modified polymers exhibited promising biological activities, indicating their potential use in medical applications (Aly & El-Mohdy, 2015).
Corrosion Inhibition
Pyranopyrazole derivatives have been investigated as inhibitors for mild steel corrosion in acidic solutions. These studies revealed that such compounds, including analogs of the specified chemical, could offer significant protection against corrosion, highlighting their potential as corrosion inhibitors in industrial applications (Yadav et al., 2016).
Anti-cancer and Anti-inflammatory Activities
The synthesis and characterization of pyrazole and pyrazolopyrimidine derivatives have been carried out, with some compounds showing promising anti-cancer and anti-inflammatory activities. These findings suggest the potential of such compounds, related to the chemical structure of interest, in developing new therapeutic agents (Kaping et al., 2016).
Synthesis of Heterocyclic Compounds
Research has been conducted on the synthesis of various heterocyclic compounds using triazole derivatives as intermediates. These studies contribute to the development of novel compounds with potential biological activities, indicating the versatility of triazole derivatives in chemical synthesis (Sindhu et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is the [Pyruvate dehydrogenase [lipoamide]] kinase isozyme 4, mitochondrial . This enzyme plays a crucial role in the regulation of the pyruvate dehydrogenase complex, a critical component of cellular metabolism.
Biochemical Pathways
The compound’s interaction with its target affects the pyruvate dehydrogenase complex, which is involved in the conversion of pyruvate to acetyl-CoA, a key step in the citric acid cycle. This can have downstream effects on cellular energy production and other metabolic processes .
Safety and Hazards
Properties
IUPAC Name |
4-[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]-2-phenylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-13-22-23-19(24(13)14-8-10-16(26-2)11-9-14)17-12-21-25(18(17)20)15-6-4-3-5-7-15/h3-12H,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMWQKHKBRLRSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC=C(C=C2)OC)C3=C(N(N=C3)C4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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